2-Ethoxy-6-(4-methoxyphenyl)pyrazine

Description

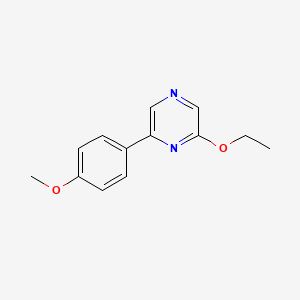

2-Ethoxy-6-(4-methoxyphenyl)pyrazine (CAS: 1333222-37-9) is a pyrazine derivative with the molecular formula C₁₃H₁₄N₂O₂ and a molecular weight of 230.26 g/mol . Pyrazines are nitrogen-containing heterocyclic compounds characterized by a six-membered ring with two adjacent nitrogen atoms. This compound features an ethoxy group at position 2 and a 4-methoxyphenyl substituent at position 6, which influence its electronic properties, solubility, and reactivity. Pyrazines are widely studied for their roles in flavor chemistry, pharmaceuticals, and materials science .

Properties

CAS No. |

1333222-37-9 |

|---|---|

Molecular Formula |

C13H14N2O2 |

Molecular Weight |

230.26 g/mol |

IUPAC Name |

2-ethoxy-6-(4-methoxyphenyl)pyrazine |

InChI |

InChI=1S/C13H14N2O2/c1-3-17-13-9-14-8-12(15-13)10-4-6-11(16-2)7-5-10/h4-9H,3H2,1-2H3 |

InChI Key |

YDXYLBBSCRIHDY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC(=CN=C1)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-6-(4-methoxyphenyl)pyrazine typically involves the reaction of appropriate substituted pyrazines with ethoxy and methoxyphenyl groups. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halogenated pyrazines in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-6-(4-methoxyphenyl)pyrazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions include pyrazine N-oxides, dihydropyrazine derivatives, and various substituted pyrazines, depending on the specific reagents and conditions used .

Scientific Research Applications

Pharmacological Properties

Research indicates that pyrazine derivatives, including 2-Ethoxy-6-(4-methoxyphenyl)pyrazine, possess diverse pharmacological properties. These include:

- Adenosine Receptor Antagonism : This compound has been identified as an adenosine receptor antagonist, particularly targeting the A1 and A2a receptors. Such antagonism is linked to various therapeutic effects, including cardioprotective actions and cognitive enhancement .

- Anti-inflammatory Effects : Pyrazine derivatives have shown potential in modulating inflammatory responses, which can be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases .

- Anticancer Activity : Some studies suggest that pyrazine derivatives may inhibit tumor growth and metastasis, indicating a possible role in cancer therapy .

Potential Drug Development

The unique structure of this compound allows for the exploration of its potential as a drug candidate. Its ability to interact with various biological targets positions it well for further development in therapeutic applications. The compound's molecular formula is , with a molecular weight of approximately 219.27 g/mol.

Synthesis of this compound

The synthesis of this compound typically involves several steps that allow for the modification of its properties to enhance biological activity. Common methods include:

- Multi-step Synthetic Routes : The synthesis often requires the formation of the pyrazine ring followed by the introduction of ethoxy and methoxy groups at specific positions on the ring. This can involve reactions such as nucleophilic substitutions and cyclization processes.

Table 1: Synthesis Overview

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Nucleophilic Substitution | Introduction of the ethoxy group |

| 2 | Cyclization | Formation of the pyrazine ring |

| 3 | Electrophilic Aromatic Substitution | Addition of the methoxy group at the para position |

Case Studies and Research Findings

Numerous studies have investigated the pharmacological effects and applications of pyrazine derivatives, including this compound.

Case Study Examples

- Cardiovascular Research : A study demonstrated that certain pyrazine derivatives could relax vascular smooth muscle, suggesting their potential use in treating hypertension and other cardiovascular disorders .

- Cognitive Enhancement : Research focusing on adenosine antagonists has shown that compounds similar to this compound can enhance cognitive function in animal models, highlighting their potential for treating neurodegenerative diseases .

- Anti-inflammatory Applications : A series of experiments indicated that pyrazine derivatives could effectively inhibit pro-inflammatory cytokines, suggesting their utility in managing inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-(4-methoxyphenyl)pyrazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazine Derivatives

- Regioselectivity : Electrophilic reactions in pyrazines are highly dependent on substituent positioning. For example, 3-(4-methoxyphenyl)pyrrolo[1,2-a]pyrazine undergoes formylation at positions 6 and 8 due to steric and electronic effects , whereas the ethoxy group in the target compound may direct reactivity to specific ring positions.

Physicochemical Properties

Table 2: Key Property Comparison

- Lipophilicity: The methoxyphenyl and ethoxy groups in the target compound increase its lipophilicity compared to simpler pyrazines like 2,5-dimethylpyrazine, making it more suitable for applications requiring non-polar environments (e.g., flavor retention in lipids) .

Biological Activity

2-Ethoxy-6-(4-methoxyphenyl)pyrazine is a pyrazine derivative notable for its structural characteristics, which include an ethoxy group and a methoxy-substituted phenyl group. The compound's molecular formula is C12H15N2O2, with a molecular weight of approximately 219.27 g/mol. Pyrazine derivatives are recognized for their diverse biological activities, making this compound a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

The presence of the ethoxy and methoxy groups enhances its solubility and potential interaction with biological targets. The unique arrangement of substituents on the pyrazine ring is essential for its biological activity.

Biological Activities

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Pyrazine derivatives have been studied for their efficacy against bacteria and fungi. For instance, compounds structurally related to this compound have shown promising results in inhibiting Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) reported as low as ≤21.25 μM in some studies .

- Anticancer Properties : Several studies have evaluated the antiproliferative effects of pyrazine derivatives on cancer cell lines. For example, modifications of pyrazine structures have led to compounds exhibiting significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines, with IC50 values ranging from 0.98 to 1.28 µM .

- Neuroprotective Effects : Some pyrazine derivatives have demonstrated neuroprotective activities by inhibiting apoptotic pathways in neuronal cell lines, suggesting potential applications in neurodegenerative diseases .

Case Studies

- Antitubercular Activity : A study synthesized a series of hybrid compounds combining pyrazine and triazole scaffolds, revealing that certain derivatives exhibited significant activity against Mycobacterium tuberculosis. The results indicated that structural modifications could enhance antitubercular efficacy .

- Antiproliferative Screening : In vitro evaluations of various pyrazine derivatives showed that specific compounds could inhibit the growth of cancer cells effectively. For instance, one derivative demonstrated an IC50 value of 0.13 µM against A549 cells, indicating high potency .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of compounds structurally related to this compound:

| Compound Name | Structure Characteristics | Biological Activity | IC50 / MIC Values |

|---|---|---|---|

| 2-Ethyl-5-(4-methoxyphenyl)pyrazine | Ethyl instead of ethoxy | Antimicrobial | MIC ≤ 21.25 μM |

| 3-Methyl-5-(4-methoxystyryl)pyrazole | Styryl group instead of ethoxy | Anticancer | IC50 = 0.98 μM |

| 6-(4-Chlorophenyl)-2-pyrazinamine | Chlorinated phenyl substituent | Antimicrobial | MIC not specified |

| 2-Methoxy-3-(4-methoxyphenyl)pyrazine | Additional methoxy group | Neuroprotective | EC50 = 5.44 μM |

The mechanisms through which this compound exerts its biological effects are still under investigation. However, insights from related compounds suggest several potential pathways:

- Inhibition of Kinases : Some pyrazine derivatives act as inhibitors of specific kinases involved in cancer progression, such as c-Met and VEGFR-2.

- Modulation of Apoptotic Pathways : Neuroprotective effects may arise from the compound's ability to upregulate anti-apoptotic proteins like Bcl-2 while downregulating pro-apoptotic factors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.